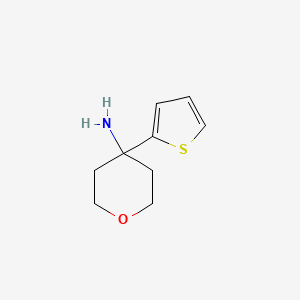

4-(Thiophen-2-yl)oxan-4-amine

説明

Structure

3D Structure

特性

IUPAC Name |

4-thiophen-2-yloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c10-9(3-5-11-6-4-9)8-2-1-7-12-8/h1-2,7H,3-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHJPQBAASDJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Thiophen 2 Yl Oxan 4 Amine

Strategies for the Construction of the 4-(Thiophen-2-yl)oxan-4-amine Core

The synthesis of the this compound core is a multi-step process that requires careful control of chemo- and regioselectivity. Key to a successful synthesis is the efficient formation of the tetrasubstituted oxane ring and the precise introduction of the thiophene (B33073) group.

Chemo-selective Approaches to Oxan-4-amine Ring Formation

The construction of the oxan-4-amine ring, a tetrahydropyran (B127337) derivative with a geminal amino group, can be approached through several synthetic routes. One of the most direct methods involves the reductive amination of tetrahydro-4H-pyran-4-one. This process typically involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the primary amine. The choice of reducing agent is critical to ensure the chemo-selectivity of the reaction, preserving the oxane ring. Common reducing agents include sodium borohydride (B1222165) or catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon (Pd/C).

Alternatively, a multi-component reaction approach can be employed for the synthesis of functionalized 4-oxo-1,3-thiazinanes from primary amines, which share a similar heterocyclic core. evitachem.com While not a direct synthesis of oxan-4-amine, this methodology highlights the potential for one-pot syntheses of related heterocyclic amines. Another strategy involves the construction of the lactone scaffold of 4-aminosubstituted six-membered rings from isoxazoline (B3343090) 2-oxides, which can then be further elaborated to the desired oxan-4-amine. rsc.org

Regioselective Introduction of the Thiophen-2-yl Moiety through Cross-Coupling Methodologies

The introduction of the thiophen-2-yl group at the C4 position of the oxane ring is a critical step that dictates the regiochemistry of the final molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. researchgate.netscirp.org This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as thiophene-2-boronic acid, with a suitable electrophile. mit.edu In the context of synthesizing this compound, a precursor such as a 4-halo-oxan-4-amine derivative would be required. a2bchem.com The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. researchgate.net Modern catalyst systems, including those with specialized phosphine (B1218219) ligands, have been developed to couple a wide range of (hetero)aryl chlorides, bromides, and triflates with heteroaryl boronic acids at room temperature or slightly elevated temperatures. mit.edu

The Buchwald-Hartwig amination offers another versatile route, enabling the formation of carbon-nitrogen bonds via palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgacsgcipr.org This could be envisioned in a convergent synthesis where a pre-functionalized thiophene derivative is coupled with a suitable oxane-based amine. The selection of the appropriate ligand is paramount to the success of this reaction, with bidentate phosphine ligands like BINAP and DPPF showing good efficacy for coupling primary amines. wikipedia.org

Optimization of Reaction Conditions and Yield Enhancement for Academic Synthesis

For academic and small-scale synthesis, the optimization of reaction conditions is paramount to maximize yields and purity. For the Suzuki-Miyaura coupling, factors such as the choice of palladium precursor (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), ligand, base (e.g., K₃PO₄ or Cs₂CO₃), and solvent (e.g., 1,4-dioxane/water mixtures) must be carefully screened. researchgate.netnih.gov The use of microwave irradiation can significantly reduce reaction times and improve yields in some cases. nih.gov

Table 1: Representative Conditions for Core Synthesis Reactions

| Reaction Step | Reagents and Catalysts | Solvent | Temperature | Typical Yields (for analogous systems) |

| Reductive Amination | Tetrahydro-4H-pyran-4-one, NH₃ source, NaBH₃CN or H₂/Pd-C | Methanol or Ethanol | Room Temperature to 50°C | 60-85% |

| Suzuki-Miyaura Coupling | 4-Bromo-oxan-4-amine, Thiophene-2-boronic acid, Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/Water | 80-100°C | 70-95% |

| Buchwald-Hartwig Amination | 2-Bromothiophene, Oxan-4-amine, Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 80-110°C | 65-90% |

Functionalization and Derivatization Strategies for this compound

The presence of a primary amine and an electron-rich thiophene ring in this compound provides two key handles for further chemical modifications, allowing for the generation of a diverse chemical library.

Modifications at the Amine Nitrogen: Amidation, Alkylation, and Acylation Reactions

The primary amine of this compound is a versatile functional group that can readily undergo a variety of transformations.

Amidation: Amidation reactions with carboxylic acids or their activated derivatives (e.g., acyl chlorides or acid anhydrides) are a straightforward way to introduce a wide range of substituents. Standard coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine (B128534) or Hünig's base (DIPEA) can be used to facilitate the formation of the amide bond.

Alkylation: N-alkylation of the primary amine can be achieved using various alkylating agents such as alkyl halides or through reductive amination with aldehydes or ketones. rsc.org Catalytic methods, including borrowing hydrogen reactions catalyzed by iridium or tungsten complexes, offer a green and efficient way to achieve N-alkylation with alcohols. nih.govchemrxiv.org These methods are often tolerant of a wide range of functional groups. For sterically hindered amines, specific catalytic systems and reaction conditions may be required to achieve good yields. researchgate.net

Acylation: Acylation with acyl chlorides or anhydrides under basic conditions provides access to N-acyl derivatives. This reaction is typically high-yielding and can be performed under mild conditions. For instance, the reaction of a related compound, 2-(2-chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, is synthesized via an acylation step. evitachem.com

Table 2: Conditions for Amine Functionalization

| Reaction | Reagents | Solvent | Conditions |

| Amidation | Carboxylic acid, EDC, HOBt, DIPEA | Dichloromethane or DMF | Room Temperature, 12-24 h |

| Alkylation (Reductive Amination) | Aldehyde or Ketone, NaBH(OAc)₃ | Dichloroethane | Room Temperature, 4-12 h |

| Acylation | Acyl chloride, Triethylamine | Dichloromethane | 0°C to Room Temperature, 1-3 h |

Substitutions on the Thiophene Ring: Electrophilic and Metal-Catalyzed Functionalizations

The thiophene ring is susceptible to both electrophilic substitution and metal-catalyzed functionalization, allowing for the introduction of substituents at various positions.

Electrophilic Aromatic Substitution: Thiophene is more reactive than benzene (B151609) towards electrophilic substitution, with a strong preference for reaction at the C5 position (the position adjacent to the sulfur and ortho to the oxane substituent). byjus.com Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or DMF. wikipedia.org

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, though this reaction can be aggressive and may require careful control of conditions to avoid over-reaction or degradation of the starting material. byjus.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the thiophene ring. byjus.com

Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by a Lewis acid like aluminum chloride, can introduce acyl or alkyl groups, respectively. However, the presence of the amine functionality may require a protection strategy to prevent side reactions.

Metal-Catalyzed Functionalizations: Modern synthetic methods allow for the direct C-H functionalization of heteroarenes, providing a powerful tool for derivatization. nih.govacs.orgnih.govacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, can be used to introduce aryl, vinyl, or other groups at a halogenated position of the thiophene ring. For instance, if the starting material was 4-(5-bromothiophen-2-yl)oxan-4-amine, the bromine atom could be readily replaced with a variety of substituents.

Table 3: Reagents for Thiophene Ring Functionalization

| Reaction | Position | Reagents |

| Bromination | C5 | N-Bromosuccinimide (NBS) |

| Chlorination | C5 | N-Chlorosuccinimide (NCS) |

| Nitration | C5 | HNO₃/H₂SO₄ |

| Suzuki Coupling (from 5-bromo derivative) | C5 | Arylboronic acid, Pd catalyst, base |

Transformations of the Oxane Ring System: Exploration of Stereoisomerism and Ring Modifications

The oxane (tetrahydropyran) ring, a common motif in numerous natural products, is generally considered a stable heterocyclic system. researchgate.net However, its reactivity can be exploited to introduce structural diversity. For the specific compound this compound, while direct literature on the transformation of its oxane ring is scarce, the general reactivity of substituted tetrahydropyrans allows for the exploration of potential modifications, including ring-opening and ring-expansion reactions.

Ring-Opening Reactions: The cleavage of the C-O bonds in an ether is a known transformation, typically requiring acid catalysis. wikipedia.org In the case of this compound, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack. The regioselectivity of this attack would be influenced by the steric and electronic nature of the substituents on the oxane ring. Given the presence of the bulky thiophenyl and amino groups at the C4 position, nucleophilic attack would likely be favored at the less hindered C2 or C6 positions. The use of strong acids like hydrogen halides can lead to the formation of dihaloalkanes or halohydrins, effectively breaking open the cyclic structure. wikipedia.org

Ring-Expansion and Contraction: Skeletal modifications of cyclic systems, such as ring expansion or contraction, are powerful tools for generating novel molecular architectures. While specific examples for this compound are not prevalent, general methodologies for such transformations on related heterocyclic systems have been reported. For instance, photochemical methods have been employed for the ring expansion of smaller heterocycles like oxetanes to tetrahydrofurans. researchgate.net Similar strategies, potentially involving the generation of reactive intermediates, could be explored for the expansion of the oxane ring in the target molecule to a seven-membered oxepane (B1206615) ring. Ring contraction is a less common transformation for tetrahydropyrans but could potentially be achieved through rearrangement reactions initiated by the functional groups on the ring.

Stereoisomerism in Transformations: Any transformation involving the chiral centers of the oxane ring or the creation of new ones must consider the stereochemical outcome. For instance, a nucleophilic substitution reaction on the oxane ring could proceed with either inversion or retention of stereochemistry, depending on the mechanism. The diastereoselectivity of such reactions would be crucial in developing derivatives with specific spatial arrangements, which is often critical for biological activity.

Novel Synthetic Routes and Green Chemistry Approaches in this compound Synthesis

Recent advancements in organic synthesis have focused on the development of efficient, stereoselective, and environmentally benign methods for the construction of complex molecules. The synthesis of this compound can benefit from these modern approaches.

Novel Synthetic Routes: The construction of the 4-amino-4-aryl-tetrahydropyran core can be achieved through several innovative strategies that offer high levels of stereocontrol.

Prins-Ritter Reaction Sequence: A powerful one-pot method for the synthesis of cis-4-amidotetrahydropyrans involves a Prins cyclization of a homoallylic alcohol with an aldehyde, followed by a Ritter reaction with a nitrile. rsc.org This approach can be adapted for the synthesis of the target compound by using thiophene-2-carbaldehyde (B41791). The high diastereoselectivity for the cis isomer is a significant advantage.

Domino Reactions of Enamides: A highly stereoselective synthesis of fully substituted tetrahydropyrans can be achieved through a domino reaction involving the twofold addition of enamides to aldehydes. chinesechemsoc.org This method allows for the formation of multiple new bonds and stereocenters in a single operation. The use of thiophene-2-carbaldehyde in this reaction has been shown to proceed with high efficiency and excellent diastereoselectivity, providing a direct route to the desired scaffold. chinesechemsoc.org

Oxa-Michael Cyclization: The intramolecular oxa-Michael addition is another key strategy for the synthesis of tetrahydropyran rings. A flexible approach involves a [3+2]-cycloaddition of an α,β-unsaturated nitrile oxide with an alkene, followed by an oxa-Michael cyclization to form the tetrahydropyran-4-one core. rsc.org This intermediate can then be converted to the desired 4-amino derivative.

The following table summarizes the key aspects of these novel synthetic methodologies.

| Methodology | Key Reagents | Key Features | Reported Yields | Diastereoselectivity | Reference |

| Prins-Ritter Reaction | Homoallylic alcohol, Aldehyde, Acetonitrile (B52724), Lewis/Brønsted acid | One-pot synthesis of cis-4-amidotetrahydropyrans | Good | High for cis isomer | rsc.org |

| Domino Reaction of Enamides | Enamide, Aldehyde, Lewis acid (e.g., BF3·OEt2) | Highly stereoselective, forms multiple bonds and stereocenters in one pot | High (up to 97%) | Excellent (often single diastereomer) | chinesechemsoc.org |

| Oxa-Michael Cyclization | α,β-Unsaturated nitrile oxide, Alkenes | Flexible [3+2+1] strategy to form tetrahydropyran-4-ones | Good | High | rsc.org |

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Use of Greener Solvents: Many traditional organic reactions utilize hazardous solvents. The Prins cyclization, for instance, has been successfully carried out in water, which is a benign and environmentally friendly solvent. organic-chemistry.org This approach not only reduces the use of volatile organic compounds but can also enhance reaction rates and selectivity.

Organocatalysis: The use of small organic molecules as catalysts, instead of metal-based catalysts, is a key aspect of green chemistry. Organocatalysts are often less toxic, more stable, and cheaper than their metal-containing counterparts. The synthesis of dihydropyran heterocycles, precursors to tetrahydropyrans, has been achieved using organocatalysts like urea (B33335) derivatives. rsc.org

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product have a high atom economy. One-pot and multi-component reactions, such as the Prins-Ritter sequence, are inherently more atom-economical than multi-step syntheses that involve protection and deprotection steps and generate significant waste. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional oxidative and reductive reactions, as they use electricity as a "reagent," avoiding the need for stoichiometric chemical oxidants or reductants. The synthesis of sulfonamides through the electrochemical coupling of thiols and amines showcases the potential of this technology in forming C-N bonds, which could be relevant for the amination step in the synthesis of the target compound. nih.gov

By integrating these novel synthetic routes and green chemistry principles, the production of this compound and its derivatives can be made more efficient, selective, and sustainable.

Theoretical and Computational Investigations of 4 Thiophen 2 Yl Oxan 4 Amine

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic behavior, without the need for empirical data.

Density Functional Theory (DFT) Studies on Molecular Geometry, Stability, and Bonding

Density Functional Theory (DFT) is a robust method for determining the most stable electronic structure and geometry of a molecule. For 4-(Thiophen-2-yl)oxan-4-amine, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. mdpi.commdpi.com

The optimization would reveal key structural parameters. The oxane ring is expected to adopt a stable chair conformation, which is the standard low-energy form for tetrahydropyran (B127337) systems. csbsju.eduic.ac.uk The thiophene (B33073) and amine substituents would occupy either axial or equatorial positions on this chair. The thiophene ring, an electron-rich heterocycle, is known for its aromatic character and specific bond lengths. icm.edu.pl

The optimized geometry provides insights into the molecule's stability and the nature of its chemical bonds. Studies on similar thiophene-containing molecules show that DFT calculations can accurately predict bond lengths and angles, which are in good agreement with experimental data where available. icm.edu.plresearchgate.net For instance, the C-S bonds within the thiophene ring and the C-O bonds of the oxane ring would be of particular interest.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT studies on related thiophene and tetrahydropyran structures. icm.edu.plresearchgate.net

| Parameter | Bond/Angle | Predicted Value (DFT B3LYP/6-31G*) |

| Bond Length | Thiophene C=C | ~1.37 Å |

| Thiophene C-C | ~1.42 Å | |

| Thiophene C-S | ~1.75 Å | |

| Oxane C-O | ~1.43 Å | |

| Oxane C-C | ~1.53 Å | |

| C-N (Amine) | ~1.47 Å | |

| Bond Angle | C-S-C (Thiophene) | ~92° |

| C-O-C (Oxane) | ~111° | |

| Dihedral Angle | C-C-C-N (Amine position) | Defines Axial/Equatorial Conformation |

Frontier Molecular Orbital (FMO) Analysis for Elucidating Reaction Pathways and Mechanistic Insights

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsapub.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For this compound, FMO analysis would show the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amine group, as these are the most likely sites for electrophilic attack. mdpi.comresearchgate.net The LUMO would likely be distributed across the thiophene ring system. researchgate.net This analysis helps predict how the molecule will interact with other reagents and provides mechanistic insights into potential reaction pathways. acs.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative, based on typical values from DFT studies on related thiophene derivatives. mdpi.compku.edu.cn

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -5.8 | Indicates electron-donating capability |

| ELUMO | -0.9 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.9 | Suggests high chemical stability |

Electrostatic Potential Surface (EPS) Analysis and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to understand the charge distribution within a molecule and to predict its intermolecular interaction sites. acs.org The EPS map displays regions of negative and positive electrostatic potential on the electron density surface.

For this compound, the EPS analysis would reveal:

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They would be concentrated around the electronegative sulfur atom in the thiophene ring, the oxygen atom in the oxane ring, and the nitrogen atom of the amine. researchgate.netdergipark.org.tr

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. They are typically found around the hydrogen atoms, especially those bonded to the nitrogen of the amine group (N-H). dergipark.org.trresearchgate.net

This charge distribution is fundamental to understanding non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition and binding in biological systems. plos.org The amine group's hydrogen atoms would act as hydrogen bond donors, while the oxygen, sulfur, and nitrogen atoms could act as hydrogen bond acceptors.

Molecular Modeling and Simulation Studies

While quantum calculations focus on static molecules, molecular modeling and simulation techniques explore the dynamic nature and conformational possibilities of a molecule.

Conformational Analysis and Exploration of Energy Landscapes of this compound

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The oxane ring in this compound is expected to exist predominantly in a chair conformation. csbsju.eduwikipedia.org However, the substituents at the C4 position can exist in either an axial or equatorial orientation.

A systematic search of the potential energy surface (PES) would be conducted by rotating the key dihedral angles, such as the one connecting the thiophene ring to the oxane ring. This exploration reveals the relative energies of different conformers and the energy barriers between them. rsc.org The analysis would likely show that the conformer with the bulky thiophene group in the equatorial position is more stable due to reduced steric hindrance compared to the axial conformer.

Table 3: Relative Energies of Potential Conformers (Illustrative) This table is illustrative, based on general principles of conformational analysis of substituted cyclohexanes and tetrahydropyrans. acs.org

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Thiophene (Equatorial), Amine (Axial) | 0.00 (Most Stable) | ~70% |

| 2 | Thiophene (Axial), Amine (Equatorial) | ~1.5 | ~10% |

| 3 | Boat/Twist-Boat Conformations | >5.0 | <1% |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a detailed view of a molecule's behavior over time, typically in a simulated solvent environment like water. acs.org An MD simulation for this compound would model the movements of every atom based on a classical force field.

These simulations can reveal:

Flexibility: The flexibility of the oxane ring, including the frequency of ring flips between chair conformations, can be observed. rsc.org

Solvent Interactions: The formation and breaking of hydrogen bonds between the amine group (and other acceptor sites) and surrounding water molecules can be tracked. This provides insight into the molecule's solubility and hydration shell. ox.ac.uk

Conformational Preferences: MD simulations can confirm the dominant conformations predicted by static conformational analysis and explore how interactions with the solvent might influence these preferences. researchgate.net

By analyzing the trajectory from an MD simulation, researchers can calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize the structure of the solvent around the molecule.

Computational Studies on Solvent Effects and Solvation Models

The influence of solvents on the conformational landscape and properties of this compound is a critical area of computational investigation. The polarity and hydrogen-bonding capabilities of the solvent can significantly affect the stability of different conformers of the molecule, particularly the orientation of the thiophene ring relative to the oxane ring and the disposition of the amine group.

Implicit and explicit solvation models are employed to simulate these effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit solvation models, in contrast, involve simulating a discrete number of solvent molecules around the solute. This method, while computationally more intensive, allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, computational studies would typically compare the relative energies of its conformers in the gas phase versus in various solvents of differing polarity, such as water, methanol, and dimethyl sulfoxide (B87167) (DMSO). These calculations can reveal shifts in conformational preferences. For instance, a polar protic solvent like water could stabilize conformers where the amine group is more exposed and able to form hydrogen bonds.

Table 1: Illustrative Data from Solvation Model Calculations

| Solvent | Dielectric Constant | Conformational Energy (kcal/mol) - Conformer A | Conformational Energy (kcal/mol) - Conformer B |

| Gas Phase | 1 | 0.0 | 1.5 |

| DMSO | 46.7 | -2.1 | -0.8 |

| Water | 78.4 | -3.5 | -1.2 |

Note: The data in this table is illustrative and intended to represent the type of output generated from such computational studies.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Chemoinformatics and QSAR modeling are powerful tools for exploring the chemical space around the this compound scaffold and for building predictive models of biological activity or physicochemical properties. These approaches are particularly valuable in the early stages of drug discovery for prioritizing compounds for synthesis and testing.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For a series of this compound derivatives, a wide array of descriptors would be generated. These can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban J index), molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as van der Waals volume, solvent-accessible surface area, and 3D pharmacophore moments.

Following descriptor generation, feature selection is a crucial step to identify the most relevant descriptors that correlate with the activity of interest. This process helps to avoid overfitting and improves the predictive power of the QSAR model. Techniques such as genetic algorithms, recursive feature elimination, or principal component analysis (PCA) are often employed for this purpose.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound derivatives, both ligand-based and structure-based methods can be applied.

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the biological target is unknown. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Methods include similarity searching based on 2D fingerprints or 3D shape similarity, and pharmacophore modeling, where a model of the essential features for activity is built from a set of known active molecules.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, can be employed. In this process, the 3D structure of each this compound derivative is placed into the binding site of the target in various orientations and conformations. A scoring function is then used to estimate the binding affinity. This allows for the ranking of compounds based on their predicted ability to bind to the target.

Computational methods can also be used to predict the chemical reactivity and selectivity of this compound and its derivatives. Density Functional Theory (DFT) calculations are particularly useful for this purpose.

By calculating properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, insights into the reactive sites of the molecule can be gained. For example, the locations of the highest HOMO density and lowest LUMO density can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

These calculations can also be used to model reaction mechanisms and predict the activation energies for different reaction pathways, thereby providing a theoretical basis for understanding the selectivity of reactions involving the this compound scaffold.

Table 2: Predicted Reactivity Indices for this compound

| Atom/Region | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| Thiophene Sulfur | 0.08 | 0.12 |

| Thiophene C5 | 0.15 | 0.05 |

| Amine Nitrogen | 0.25 | 0.02 |

Note: The data in this table is hypothetical and serves to illustrate the type of predictive reactivity information that can be generated through computational modeling.

4 Thiophen 2 Yl Oxan 4 Amine As a Versatile Synthetic Building Block and Pharmacological Scaffold

Integration into Complex Organic Architectures

The presence of a primary amine on a quaternary carbon center attached to a cyclic ether makes 4-(thiophen-2-yl)oxan-4-amine a potentially valuable starting material for the synthesis of complex molecules.

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net The primary amine of this compound is an ideal functional group for participation in isocyanide-based MCRs such as the Ugi and Passerini reactions. researchgate.netbeilstein-journals.org

In a hypothetical Ugi four-component reaction (U-4CR), this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a diverse library of α-acylamino amides. sciepub.comillinois.edu The general mechanism involves the formation of an imine between the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate. beilstein-journals.org The resulting products would incorporate four distinct points of diversity, stemming from the variability of the input components.

Illustrative Ugi Reaction with this compound

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Hypothetical Product |

|---|---|---|---|---|

| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(phenylacetamido)-2-(4-(thiophen-2-yl)oxan-4-yl)acetamide |

| This compound | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-cyclohexyl-2-(benzamido)-3-methyl-2-(4-(thiophen-2-yl)oxan-4-yl)butanamide |

Similarly, in a Passerini three-component reaction, which typically involves a carboxylic acid, an oxo-component, and an isocyanide, the amine of this compound could be first converted to an imine, which would then participate in the reaction. nih.gov This would lead to the formation of α-acyloxy carboxamides, further expanding the chemical space accessible from this building block.

The bifunctional nature of this compound, with its nucleophilic amine and the potential for reactions involving the thiophene (B33073) or oxane rings, makes it an attractive substrate for the synthesis of novel heterocyclic systems. Annulation reactions, where a new ring is formed onto the existing scaffold, could lead to complex polycyclic structures.

For instance, the reaction of the primary amine with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, could lead to the formation of enaminones. These intermediates are versatile precursors for the synthesis of various heterocycles, including pyridines and pyrimidines. nih.gov A plausible reaction sequence could involve the condensation of this compound with a 1,3-dicarbonyl compound, followed by cyclization and aromatization to yield a substituted pyridine (B92270) ring fused or spiro-linked to the oxane core.

Furthermore, the thiophene ring itself can participate in cyclization reactions. Electrophilic substitution at the C5 position of the thiophene, followed by intramolecular cyclization with a suitably placed functional group derived from the amine, could lead to the formation of thieno[3,2-b]pyridine (B153574) or other fused systems.

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The amenability of this compound to MCRs and other robust synthetic transformations makes it an excellent starting point for creating such libraries. researchgate.net

A diversity-oriented synthesis approach could be employed, where the core scaffold is systematically decorated with a wide range of substituents. This could be achieved through parallel synthesis techniques, where arrays of related compounds are synthesized simultaneously. For example, by reacting this compound with a library of commercially available aldehydes, carboxylic acids, and isocyanides in a 96-well plate format, a large and diverse library of Ugi products could be rapidly generated.

Potential Compound Classes from this compound

| Reaction Type | Reactants | Resulting Compound Class |

|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary and Tertiary Amines |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Urea (B33335)/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas |

Exploration of the Oxan-4-amine-Thiophene Scaffold in Structure-Activity Relationship (SAR) Studies

The this compound scaffold holds significant promise for medicinal chemistry applications. The combination of a rigid aromatic unit (thiophene) and a flexible 3D element (oxane ring) provides a framework that can be systematically modified to probe interactions with biological targets.

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Starting with the this compound core, a rational design strategy would involve systematic modifications to its different parts.

Thiophene Ring Modification : The thiophene ring can be substituted at various positions (C3, C4, C5) with electron-donating or electron-withdrawing groups to modulate its electronic properties and steric profile. Bioisosteric replacement of the thiophene with other five-membered heterocycles (e.g., furan, pyrrole, thiazole) or even a phenyl ring could also be explored to probe the importance of the sulfur atom and the ring's electronic nature for biological activity.

Oxane Ring Modification : The oxane ring can be modified by introducing substituents or by replacing it with other cyclic systems like piperidine, cyclohexane, or tetrahydrofuran. This would alter the spatial arrangement of the amine and thiophene moieties.

Amine Group Derivatization : The primary amine is a key handle for derivatization. As discussed, it can be converted into a wide range of functional groups (amides, sulfonamides, ureas, etc.), allowing for the introduction of various pharmacophoric features to optimize interactions with a target protein.

While this compound itself is achiral, its derivatives can possess stereocenters. For example, in the Ugi reaction, the product formed will have a new stereocenter at the α-carbon. The stereochemistry of molecules is often critical for their biological activity, as enantiomers can have different potencies, efficacies, and even different pharmacological effects.

Therefore, the development of enantioselective synthetic methods for derivatives of this compound would be of paramount importance. acs.org This could involve the use of chiral catalysts or chiral auxiliaries in the key bond-forming reactions. For instance, a chiral Brønsted acid could be used to catalyze the formation of a chiral imine intermediate in an MCR, leading to a diastereoselective or enantioselective outcome.

Alternatively, chiral resolution of a racemic mixture of a key intermediate or the final product could be achieved using techniques such as chiral chromatography or diastereomeric salt formation. The separated enantiomers could then be tested individually to determine which one possesses the desired biological activity, leading to more specific and potentially safer drug candidates.

Contributions to Chemical Biology Probes and Research Tools

The strategic incorporation of heterocyclic scaffolds is a cornerstone in the development of chemical biology probes and research tools. These molecular instruments are essential for dissecting complex biological processes, identifying therapeutic targets, and validating the mechanism of action of novel bioactive compounds. The "this compound" structure represents a versatile and valuable building block in this context, offering a unique combination of a thiophene ring and a saturated oxane ring, which bestows favorable physicochemical properties for biological applications. While direct applications of the parent compound are not extensively documented in publicly available research, its core structure is a recurring motif in a variety of more complex molecules designed as specific research tools, particularly as inhibitors for studying enzyme function.

The utility of the 4-(thiophen-2-yl)oxane moiety is evident in the development of inhibitors for enzymes such as DNA gyrase and carnitine monooxygenase (CntA). For instance, derivatives of this scaffold have been investigated as potent inhibitors of these enzymes, providing valuable tools to probe their biological functions. The thiophene ring, a well-established pharmacophore, often participates in crucial binding interactions with biological targets, while the oxane ring can enhance solubility and modulate the three-dimensional conformation of the molecule to optimize target engagement. nih.govmdpi.com

A notable example is the compound N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b] mdpi.comresearchgate.netdokumen.pubthiadiazol-2-amine, which has been identified as an inhibitor of carnitine monooxygenase (CntA). researchgate.net This enzyme is involved in microbial metabolism in the gut, and its inhibition is a key research area for understanding its impact on cardiovascular health. The inhibitor, containing the core 4-(thiophen-2-yl)oxane structure, serves as a critical research tool to study the enzymatic activity of CntA and to explore the therapeutic potential of its inhibition. researchgate.net

Furthermore, the general class of 2-aminothiophenes, to which "this compound" belongs, is widely recognized for its importance in constructing biologically active molecules. ijpbs.com The primary amine group on the oxane ring provides a convenient handle for synthetic modification, allowing for the attachment of various functional groups such as fluorophores, biotin (B1667282) tags, or reactive moieties. This adaptability makes the scaffold highly suitable for the design of a wide array of chemical probes. For example, the amine can be acylated to introduce a fluorescent reporter group for use in cellular imaging studies or coupled with biotin to create affinity-based probes for target identification and purification.

The table below summarizes derivatives of the 4-(thiophen-2-yl)oxane scaffold and their applications as research tools, highlighting the versatility of this structural motif.

| Compound Name | Application as a Research Tool | Biological Target |

| N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide | Potential lead compound for exploring enzyme inhibition and receptor interactions. mdpi.com | Enzymes, Receptors |

| 2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide | Serves as a scaffold for designing molecules to study interactions with biological systems. evitachem.com | Various biological targets |

| N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b] mdpi.comresearchgate.netdokumen.pubthiadiazol-2-amine | Inhibitor used to study the function of carnitine monooxygenase. researchgate.net | Carnitine monooxygenase (CntA) |

| Thienopyridine derivatives containing an oxan-4-yl moiety | Investigated as inhibitors of DNA gyrase, providing tools to study bacterial replication. mdpi.com | DNA gyrase |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-(Thiophen-2-yl)oxan-4-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its covalent framework and stereochemical details.

One-Dimensional NMR (¹H, ¹³C) Spectroscopy for Core Structure Confirmation

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the thiophene (B33073) ring, the oxane ring, and the primary amine group. The protons on the thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm). The protons of the oxane ring would be observed in the aliphatic region, with those closer to the oxygen atom shifted downfield (δ 3.5-4.5 ppm). The amine protons (NH₂) are expected to present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the thiophene ring are expected in the δ 120-145 ppm range. The quaternary carbon of the oxane ring attached to both the thiophene and the amine group would be a key signal. The other carbon atoms of the oxane ring would appear at higher field strengths.

Expected ¹H and ¹³C NMR Data Note: The following data is predicted based on known chemical shift ranges for similar structural motifs. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| Thiophene H3 | ~7.0-7.2 | ~124-126 |

| Thiophene H4 | ~6.9-7.1 | ~126-128 |

| Thiophene H5 | ~7.2-7.4 | ~122-124 |

| Thiophene C2 (quaternary) | - | ~145-150 |

| Oxane CH₂ (adjacent to O) | ~3.6-4.0 | ~64-68 |

| Oxane CH₂ (adjacent to C4) | ~1.8-2.2 | ~35-40 |

| Oxane C4 (quaternary) | - | ~55-60 |

| Amine NH₂ | Variable (e.g., 1.5-3.0, broad) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and the spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H3-H4, H4-H5) and within the oxane ring, confirming the methylene (B1212753) group arrangements.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the thiophene and oxane rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the oxane protons to the quaternary C4 carbon and to the C2 carbon of the thiophene ring, as well as from the thiophene protons to the C4 carbon of the oxane ring, which would be instrumental in confirming the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the three-dimensional conformation of the molecule, for instance, the relative orientation of the thiophene ring with respect to the oxane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₉H₁₃NOS), the exact mass can be calculated and compared with the experimental value to confirm the molecular formula. Predicted data for the protonated molecule [M+H]⁺ suggests a collision cross section (CCS) of 137.7 Ų, which relates to the ion's shape and size in the gas phase. uni.lu

Expected HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₄NOS⁺ | 184.0791 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Confirmation

In tandem mass spectrometry, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely proceed through several key pathways, providing further structural confirmation.

Plausible Fragmentation Pathways

Loss of the amine group: Cleavage of the C-N bond could result in the loss of NH₃.

Cleavage of the oxane ring: The oxane ring could undergo fragmentation, leading to characteristic neutral losses.

Fragmentation of the thiophene ring: The thiophene ring can fragment, although it is a relatively stable aromatic system.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), ether (C-O-C), and thiophene (C-S, C=C) functional groups. For instance, primary amines typically show two N-H stretching bands.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| Primary Amine (N-H) | Scissoring (Bend) | 1590-1650 |

| Alkane C-H | Stretch | 2850-2960 |

| Ether (C-O-C) | Stretch | 1070-1150 |

| Thiophene C=C | Stretch | ~1400-1500 |

| Thiophene C-S | Stretch | ~600-800 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal key structural features. The tetrahydropyran (B127337) (oxane) ring is anticipated to adopt a stable chair conformation, a common feature for such six-membered heterocyclic systems, to minimize torsional and steric strain. mdpi.com In this conformation, the substituents at the C4 position—the thiophen-2-yl and amine groups—would occupy either axial or equatorial positions. The thermodynamically more stable conformation would likely feature the bulky thiophen-2-yl group in an equatorial position to reduce steric hindrance.

The crystal structure would be further stabilized by a network of intermolecular hydrogen bonds, primarily involving the amine group as a hydrogen bond donor and the oxygen atom of the oxane ring or the sulfur atom of the thiophene ring of neighboring molecules as potential acceptors. These interactions dictate the crystal packing and influence the macroscopic properties of the solid material.

While specific crystallographic data for this compound is not publicly available, analysis of structurally related 4-amino-4-arylquinazoline derivatives provides insight into the expected parameters. ajol.info A representative table of crystallographic data for a related heterocyclic amine is presented below to illustrate the type of information obtained from such an analysis.

Table 1: Representative Crystallographic Data for a Structurally Related Heterocyclic Amine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.3637 |

| b (Å) | 12.7902 |

| c (Å) | 13.2240 |

| β (°) | 117.03 |

| Volume (ų) | 1862.75 |

| Key Hydrogen Bond (D-H···A) | N-H···O |

| Bond Length (Å) | 2.911 |

| Bond Angle (°) | 160.9 |

Data derived from a representative 4-arylaminoquinazoline derivative to illustrate typical crystallographic parameters. ajol.info

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, identification, and quantification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be highly effective for determining its purity and identifying any synthetic byproducts or degradation products.

A typical HPLC setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. acs.orgnih.govmdpi.com The UV detector would be suitable for detection, given the presence of the UV-active thiophene ring. The retention time of the main peak would serve to identify the compound, while the peak area would be used for quantification and purity determination, often expressed as a percentage of the total peak area.

Table 2: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical set of starting conditions for method development.

Furthermore, since the C4 atom of the oxane ring is a stereocenter, this compound is a chiral molecule and exists as a pair of enantiomers. The separation of these enantiomers is critical, as they may exhibit different pharmacological activities. Chiral HPLC, employing a chiral stationary phase (CSP), is the most effective method for this purpose. Polysaccharide-based CSPs, for instance, are widely used for the resolution of racemic amines. yakhak.orgcsfarmacie.cz The choice of the mobile phase, often a mixture of alkanes and an alcohol modifier, is crucial for achieving optimal enantioseparation. yakhak.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to the presence of the polar primary amine group, which can cause poor chromatographic peak shape and thermal degradation.

Therefore, the application of GC-MS for this compound typically requires a chemical derivatization step to convert the non-volatile amine into a more volatile and thermally stable derivative. iu.edunih.gov Common derivatization strategies for primary amines include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups. iu.educhromtech.com

Acylation: Reaction with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), to form a stable amide derivative. libretexts.orgchemcoplus.co.jp

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components of the mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for confident structural identification by comparison with spectral libraries. researchgate.netumsl.edu

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amines

| Derivatization Method | Reagent | Resulting Derivative |

|---|---|---|

| Silylation | BSTFA | Trimethylsilyl (TMS) ether |

| Acylation | TFAA | Trifluoroacetyl (TFA) amide |

Information compiled from sources discussing derivatization of primary amines for GC-MS analysis. iu.educhromtech.comlibretexts.orgchemcoplus.co.jp

Future Research Directions and Unexplored Avenues for 4 Thiophen 2 Yl Oxan 4 Amine Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency, Atom Economy, and Sustainability

Future synthetic research on 4-(Thiophen-2-yl)oxan-4-amine and its derivatives should prioritize the development of methodologies that are not only efficient but also adhere to the principles of green chemistry. benthamscience.com Traditional multi-step syntheses can be resource-intensive and generate significant waste. Modern approaches can offer more sustainable alternatives.

Key areas for exploration include:

Reductive Amination: A primary route to this compound likely involves the reductive amination of a precursor ketone, 4-(thiophen-2-yl)oxan-4-one. Future studies could optimize this reaction using environmentally benign reducing agents and catalysts. openstax.org

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines the thiophene (B33073) moiety, the oxane precursor, and an amine source could dramatically improve efficiency by reducing the number of synthetic steps and purification processes. nih.gov

Metal-Free Catalysis: To minimize metal toxicity and environmental impact, exploring metal-free catalytic systems for the key bond-forming reactions is a crucial avenue. nih.gov

Flow Chemistry: The use of continuous flow reactors can enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch processing.

Sustainable Solvents: Investigating the use of greener solvents, such as water, deep eutectic solvents, or ionic liquids, can significantly improve the sustainability profile of the synthesis. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Optimized Reductive Amination | High yield, well-established reaction. | Screening of green reducing agents (e.g., sodium borohydride (B1222165) in water) and catalysts. |

| Multicomponent Reactions | Increased atom economy, reduced steps, operational simplicity. | Design of a novel one-pot reaction pathway combining precursors. |

| Metal-Free Approaches | Reduced toxicity, lower cost, simplified purification. | Development of organocatalysts for the key C-N bond formation. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of the optimal synthetic route to a continuous flow system. |

Advanced Computational Approaches for Predicting Complex Molecular Behavior and Intermolecular Interactions

In silico methods are indispensable for accelerating the discovery and optimization process by providing insights into the molecular properties and potential biological activities of this compound. nih.gov

Future computational research should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to determine the molecule's stable conformations, electronic properties (such as electrostatic potential and frontier molecular orbitals), and reactivity, providing a fundamental understanding of its chemical behavior. rsc.org

Molecular Docking: To explore its therapeutic potential, molecular docking studies can be performed against a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. This can help identify potential protein-ligand interactions and guide the design of derivatives with improved binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound's interaction with biological targets (e.g., an enzyme's active site) and cellular membranes. nih.gov These simulations are crucial for assessing the stability of binding poses predicted by docking and understanding the allosteric effects. mdpi.com

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the research process and guide modifications to improve its drug-like characteristics. acs.org

| Computational Method | Research Objective | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Molecular geometry, charge distribution, orbital energies. rsc.org |

| Molecular Docking | Identify potential biological targets and binding modes. | Binding affinity scores, key interacting residues. nih.gov |

| Molecular Dynamics (MD) | Assess stability of ligand-protein complexes. | Conformational changes, binding free energy, interaction dynamics. rsc.org |

| ADMET Modeling | Predict pharmacokinetic and toxicity profiles. | Bioavailability, metabolic pathways, potential toxicity alerts. |

Expansion of the this compound Scaffold in the Design of Novel Chemical Entities

The this compound core structure serves as an excellent starting point for chemical library development. Its modular nature allows for systematic structural modifications to explore the structure-activity relationship (SAR) and develop novel chemical entities with tailored properties.

Promising avenues for scaffold expansion include:

Thiophene Ring Functionalization: The thiophene ring can be substituted at positions 3, 4, and 5 to modulate electronic properties, steric bulk, and lipophilicity. These modifications can enhance target binding and improve pharmacokinetic profiles. nih.gov

Amine Group Derivatization: The primary amine is a key functional group that can be converted into secondary or tertiary amines, amides, sulfonamides, or ureas. These derivatives can form different hydrogen bond interactions and alter the compound's physicochemical properties.

Oxane Ring Modification: While more synthetically challenging, modifications to the oxane ring, such as introducing substituents or replacing the oxygen with other heteroatoms (e.g., sulfur to form a thiane ring), could be explored to fine-tune the scaffold's three-dimensional shape.

Bioisosteric Replacement: The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov Future research could explore replacing the thiophene with other aromatic or heteroaromatic systems (e.g., furan, pyridine (B92270), thiazole) to investigate the impact on biological activity and metabolic stability. researchgate.netcambridgemedchemconsulting.com

Exploration of Stereoisomeric Forms and Their Differential Research Applications in Chemical Biology

The central carbon atom bonded to the thiophene, oxane, and amine groups is a stereocenter. Therefore, this compound exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, metabolic fates, and toxicities.

Future research in this area is critical and should involve:

Chiral Resolution: The development of efficient methods for separating the racemic mixture into its constituent enantiomers is a primary goal. Techniques such as chiral high-performance liquid chromatography (HPLC) or crystallization of diastereomeric salts with a chiral resolving agent are standard approaches. wikipedia.orgmdpi.com

Asymmetric Synthesis: A more elegant and efficient approach is the development of an asymmetric synthesis that directly produces a single enantiomer in high purity. This could involve using chiral catalysts or auxiliaries in the key bond-forming step.

Stereospecific Biological Evaluation: Once isolated, each enantiomer must be evaluated independently in biological assays. This is crucial to determine if the desired activity is associated with one specific stereoisomer, and to identify any potential toxicity associated with the other.

Pharmacokinetic and Metabolic Profiling: The individual enantiomers should be studied for their ADMET properties, as they may be metabolized differently by chiral enzymes in the body, leading to different efficacy and safety profiles.

Collaborative and Interdisciplinary Research Initiatives for Comprehensive Understanding

To fully realize the potential of this compound, a siloed approach is insufficient. A comprehensive understanding requires the integration of expertise from various scientific disciplines.

Future progress will be driven by:

Academia-Industry Partnerships: Collaborations between academic research groups focused on fundamental synthesis and methodology and industrial partners with expertise in drug development and high-throughput screening can accelerate the translation of basic research into tangible applications.

Integration of Chemistry and Biology: Close collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, and biochemists is essential. Chemists can synthesize novel derivatives based on feedback from biologists who test the compounds and elucidate their mechanisms of action.

Computational and Experimental Synergy: A feedback loop between computational chemists and experimental scientists is highly beneficial. nih.gov Computational predictions can guide synthetic efforts, while experimental results can be used to refine and validate computational models, leading to more accurate future predictions. ijrpr.com Such interdisciplinary approaches are fundamental to modern drug discovery and the development of novel heterocyclic compounds. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(Thiophen-2-yl)oxan-4-amine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Oxane Ring Formation : Reacting tetrahydro-4H-pyran-4-one with a thiophene derivative (e.g., 2-thiophenemagnesium bromide) under Grignard conditions to form the oxane-thiophene backbone.

Amine Functionalization : Introducing the amine group via reductive amination or nucleophilic substitution. For example, using ammonium chloride and sodium cyanoborohydride in methanol at 60°C .

Optimization Tips :

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 198.1).

- FT-IR : Validate amine N-H stretches (~3350 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to calculate HOMO/LUMO energies, revealing charge distribution on the thiophene and amine groups .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity predictions.

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMSO) .

Validation : Compare computed IR spectra with experimental data to refine force fields.

Q. What strategies resolve discrepancies between crystallographic data and computational models for this compound?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of thiophene substitution on biological activity?

Methodological Answer:

-

Analog Synthesis : Replace thiophene with furan or phenyl groups to assess electronic effects .

-

Activity Assays :

- Measure binding affinity (e.g., IC₅₀) against target enzymes using fluorescence polarization.

- Correlate substituent electronegativity (Hammett σ constants) with activity trends.

-

Data Table Example :

Substituent LogP IC₅₀ (μM) Thiophene 1.2 0.45 Furan 0.9 1.8 Phenyl 2.1 >10

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。